molecular formula C23H28N2O3 B1329335 Acoxatrine CAS No. 748-44-7

Acoxatrine

Cat. No.: B1329335
CAS No.: 748-44-7
M. Wt: 380.5 g/mol
InChI Key: WSWPNPUMDWOKAR-UHFFFAOYSA-N
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Description

Acoxatrine is a compound with the molecular formula C23H28N2O3. It is classified as an antipsychotic drug used in the treatment of various neurological disorders . The compound is known for its unique structure, which includes a piperidine ring and a benzodioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acoxatrine involves several steps. One common method includes the reduction of DL-1-cyano-4-phenyl-piperidine using lithium aluminum hydride in tetrahydrofuran at around 45°C . This reaction produces the intermediate, which is then further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Acoxatrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces simpler amine derivatives.

Scientific Research Applications

Acoxatrine has a wide range of applications in scientific research:

Mechanism of Action

Acoxatrine exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily targets dopamine receptors, helping to regulate dopamine levels and alleviate symptoms of psychosis. The compound also affects serotonin receptors, contributing to its overall therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.

    Risperidone: Shares some pharmacological properties with acoxatrine but has a distinct chemical structure.

    Olanzapine: Another antipsychotic that works through similar mechanisms but has a different molecular composition.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a benzodioxin moiety, which contributes to its distinct pharmacological profile. Its ability to interact with multiple neurotransmitter systems sets it apart from other antipsychotics.

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-18(26)24-17-23(19-7-3-2-4-8-19)11-13-25(14-12-23)15-20-16-27-21-9-5-6-10-22(21)28-20/h2-10,20H,11-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPNPUMDWOKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCN(CC1)CC2COC3=CC=CC=C3O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862398
Record name N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748-44-7
Record name Acoxatrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOXATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGS0KX75Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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